Cas no 42784-26-9 (2-(3-Aminopropyl)benzimidazole)

2-(3-Aminopropyl)benzimidazole is a benzimidazole derivative featuring a propylamine side chain, which enhances its reactivity and versatility in organic synthesis. This compound serves as a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and coordination complexes due to its bifunctional nature, combining both aromatic and aliphatic amine reactivity. Its benzimidazole core provides structural stability, while the aminopropyl group facilitates further functionalization, making it useful in ligand design and heterocyclic chemistry. The compound exhibits good solubility in polar organic solvents, aiding its incorporation into synthetic workflows. Its well-defined structure and synthetic flexibility make it a practical choice for researchers developing bioactive molecules or catalytic systems.
2-(3-Aminopropyl)benzimidazole structure
42784-26-9 structure
Product Name:2-(3-Aminopropyl)benzimidazole
CAS No:42784-26-9
MF:C10H13N3
MW:175.230321645737
MDL:MFCD00629006
CID:325237
PubChem ID:1713151
Update Time:2025-11-05

2-(3-Aminopropyl)benzimidazole Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole-2-propanamine(9CI)
    • 1H-Benzimidazole-2-propanamine
    • 2-(3-Aminopropyl)benzimidazole
    • 3-(1H-benzimidazol-2-yl)propan-1-amine
    • 3-(1H-BENZIMIDAZOL-2-YL)PROPAN-1-AMINE DIHYDROCHLORIDE
    • 3-benzimidazol-2-ylpropylamine
    • MFCD00629006
    • Oprea1_019311
    • 3-(1H-benzimidazol-2-yl)-1-propanamine
    • 3-(1H-1,3-benzodiazol-2-yl)propan-1-amine
    • Oprea1_000151
    • FT-0662035
    • SR-01000391072
    • BS-13812
    • DTXSID50364861
    • 42784-26-9
    • EN300-40744
    • 3-benzimidazolylpropyl amine
    • 2-(3'-aminopropyl)-benzimidazole
    • FQJGVSXDQPGNMO-UHFFFAOYSA-N
    • SCHEMBL856769
    • AKOS000200466
    • 3-(1H-benzo[d]imidazol-2-yl)propan-1-amine
    • CS-0216359
    • HMS1671L18
    • BB 0219584
    • SR-01000391072-1
    • 3-(1H-1,3-BENZIMIDAZOL-2-YL)-1-PROPANAMINE
    • MDL: MFCD00629006
    • Inchi: 1S/C10H13N3/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7,11H2,(H,12,13)
    • InChI Key: FQJGVSXDQPGNMO-UHFFFAOYSA-N
    • SMILES: N1C2C=CC=CC=2N=C1CCCN

Computed Properties

  • Exact Mass: 175.11100
  • Monoisotopic Mass: 175.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 54.7Ų

Experimental Properties

  • Color/Form: NA
  • Density: 1.183
  • Boiling Point: 406.5°Cat760mmHg
  • Flash Point: 228.6°C
  • Refractive Index: 1.654
  • PSA: 54.70000
  • LogP: 2.15450

2-(3-Aminopropyl)benzimidazole Security Information

2-(3-Aminopropyl)benzimidazole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-(3-Aminopropyl)benzimidazole Production Method

2-(3-Aminopropyl)benzimidazole Suppliers

Amadis Chemical Company Limited
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(CAS:42784-26-9)2-(3-Aminopropyl)benzimidazole
Order Number:A1160110
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Quantity:1g/5g/10g/25g/50g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:57
Price ($):207.0/515.0/792.0/1452.0/1980.0
Email:sales@amadischem.com

2-(3-Aminopropyl)benzimidazole Related Literature

Additional information on 2-(3-Aminopropyl)benzimidazole

Recent Advances in the Study of 2-(3-Aminopropyl)benzimidazole (CAS: 42784-26-9): A Promising Scaffold in Medicinal Chemistry

2-(3-Aminopropyl)benzimidazole (CAS: 42784-26-9) has emerged as a versatile scaffold in medicinal chemistry, with recent studies highlighting its potential in drug discovery and development. This heterocyclic compound, characterized by its benzimidazole core and aminopropyl side chain, has garnered attention due to its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of 2-(3-Aminopropyl)benzimidazole enable it to interact with various biological targets, making it a valuable candidate for further exploration.

Recent research has focused on elucidating the molecular mechanisms underlying the biological activities of 2-(3-Aminopropyl)benzimidazole. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its potent inhibitory effects against specific kinases involved in cancer cell proliferation. The compound exhibited a high binding affinity to the ATP-binding site of these kinases, as confirmed by molecular docking and X-ray crystallography. These findings suggest that 2-(3-Aminopropyl)benzimidazole could serve as a lead compound for the development of novel kinase inhibitors.

In addition to its anticancer potential, 2-(3-Aminopropyl)benzimidazole has shown promise as an antimicrobial agent. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its efficacy against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial cell membranes and inhibit essential enzymes was identified as a key mechanism of action. These results underscore the potential of 2-(3-Aminopropyl)benzimidazole as a template for designing new antibiotics to address the growing challenge of antimicrobial resistance.

The synthetic accessibility of 2-(3-Aminopropyl)benzimidazole has also been a focus of recent investigations. A novel, scalable synthesis route was reported in Organic Process Research & Development (2023), which improved the yield and purity of the compound while reducing environmental impact. This advancement is expected to facilitate further pharmacological studies and potential industrial applications. The optimized synthetic protocol employs green chemistry principles, aligning with the increasing emphasis on sustainable drug development.

Despite these promising developments, challenges remain in the clinical translation of 2-(3-Aminopropyl)benzimidazole derivatives. Pharmacokinetic studies have revealed limitations in oral bioavailability and metabolic stability, prompting ongoing structure-activity relationship (SAR) studies to optimize these properties. Recent work published in European Journal of Medicinal Chemistry (2024) has identified specific structural modifications that enhance both potency and drug-like characteristics, paving the way for more advanced preclinical evaluations.

Looking ahead, the versatility of the 2-(3-Aminopropyl)benzimidazole scaffold continues to inspire innovative research directions. Current investigations are exploring its application in targeted drug delivery systems, particularly in nanoparticle formulations for improved tissue specificity. Additionally, computational approaches are being employed to predict novel derivatives with enhanced therapeutic profiles. As research progresses, 2-(3-Aminopropyl)benzimidazole is poised to make significant contributions to multiple therapeutic areas, reinforcing its importance in contemporary medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:42784-26-9)2-(3-Aminopropyl)benzimidazole
A1160110
Purity:99%/99%/99%/99%/99%
Quantity:1g/5g/10g/25g/50g
Price ($):207.0/515.0/792.0/1452.0/1980.0
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